![molecular formula C9H6Cl2N5NaO3S B13741598 Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt CAS No. 41642-95-9](/img/structure/B13741598.png)
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is a chemical compound with the molecular formula C9H7Cl2N4NaO3S and a molecular weight of 345.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-benzenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the monosodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium carbonate, morpholine, and other nucleophiles. The reactions are typically carried out in solvents such as dioxane and water, under controlled temperature conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with morpholine can yield morpholine-substituted triazine derivatives .
Scientific Research Applications
Analytical Chemistry
One of the primary applications of this compound is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which can be adjusted for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is particularly useful for isolating impurities and analyzing pharmacokinetics in drug development .
Environmental Monitoring
The compound is also utilized in environmental studies to monitor pollutants. Its stability and solubility make it suitable for assessing the presence of triazine derivatives in various environmental matrices such as water and soil. This application is critical given the ecological concerns surrounding triazine compounds, which are often used in herbicides .
Dye Manufacturing
Benzenesulfonic acid derivatives are commonly used in the dye industry. The compound serves as an intermediate in the synthesis of various azo dyes and reactive dyes. These dyes are essential for textile manufacturing due to their vibrant colors and fastness properties. The ability to form stable complexes with metal ions enhances the application of these dyes in various substrates .
Agricultural Chemicals
The compound is significant in the formulation of herbicides and pesticides. Its triazine moiety contributes to herbicidal activity by inhibiting photosynthesis in target plants. This makes it an important component in developing selective herbicides that minimize damage to crops while effectively controlling weeds .
Case Study 1: HPLC Analysis of Herbicides
A study conducted on the effectiveness of using benzenesulfonic acid derivatives in HPLC for analyzing herbicide residues demonstrated that this compound can significantly improve the resolution and detection limits for triazine-based herbicides. The findings indicated a robust method for environmental monitoring that can be adapted for regulatory compliance testing .
Case Study 2: Synthesis of Reactive Dyes
Research into the synthesis of reactive dyes using benzenesulfonic acid derivatives revealed that incorporating this compound leads to enhanced dyeing properties, including better wash fastness and brightness. The study highlighted its role as a key intermediate that facilitates the formation of complex dye structures necessary for high-performance textiles .
Data Tables
Application Area | Specific Use Case | Benefits |
---|---|---|
Analytical Chemistry | HPLC analysis | High sensitivity and specificity |
Environmental Monitoring | Detection of triazine pollutants | Effective monitoring of environmental health |
Dye Manufacturing | Intermediate for azo dyes | Improved color fastness and vibrancy |
Agricultural Chemicals | Component in herbicide formulations | Selective weed control with minimal crop damage |
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazine ring structure allows it to bind to enzymes and disrupt their function, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
- 4-Amino-benzenesulfonic acid monosodium salt
Uniqueness
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is unique due to its specific substitution pattern on the benzene ring and the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt (CAS Number: 4156-21-2) is a compound with significant biological activity. Its molecular formula is C9H5Cl2N4NaO3S, and it has a molecular weight of 343.110 g/mol. This compound has garnered attention for its potential applications in pharmacology and biochemistry.
Property | Value |
---|---|
CAS Number | 4156-21-2 |
Molecular Formula | C9H5Cl2N4NaO3S |
Molecular Weight | 343.110 g/mol |
LogP | 0.0903 |
InChI Key | BAINTIMFWTXLNC-UHFFFAOYSA-M |
The biological activity of benzenesulfonic acid derivatives often involves interaction with various biological targets, including enzymes and receptors. A notable aspect of this compound is its potential as a calcium channel blocker. Research indicates that derivatives of benzenesulfonamide can decrease perfusion pressure by inhibiting L-type calcium channels, which suggests a mechanism for cardiovascular effects .
Cardiovascular Effects
A study published in the Brazilian Journal of Science examined the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives significantly reduced perfusion pressure compared to controls, suggesting potential therapeutic applications in managing conditions like hypertension .
Calcium Channel Interaction
Docking studies have shown that compounds similar to benzenesulfonic acid can interact with calcium channel proteins. The binding affinity and interaction with amino acid residues at the calcium channel surface were evaluated using computational docking tools. These studies suggest that the compound can form stable complexes with calcium channels, leading to decreased cardiac contractility and lowered blood pressure .
Case Studies
- Study on Perfusion Pressure :
-
Calcium Channel Inhibition :
- Objective : To assess the interaction of benzenesulfonamide derivatives with calcium channels.
- Method : Theoretical docking analysis using known calcium channel blockers as references.
- Findings : The study indicated that certain derivatives could effectively inhibit calcium channels, which may translate into clinical benefits for patients with cardiovascular diseases .
Applications in Pharmacology
Benzenesulfonic acid derivatives are being explored for their potential as:
- Antihypertensive agents : Due to their ability to lower perfusion pressure through calcium channel inhibition.
- Cardiovascular therapeutics : Their action on coronary resistance could be beneficial in treating heart failure and related conditions.
Properties
CAS No. |
41642-95-9 |
---|---|
Molecular Formula |
C9H6Cl2N5NaO3S |
Molecular Weight |
358.14 g/mol |
IUPAC Name |
sodium;2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H7Cl2N5O3S.Na/c10-7-14-8(11)16-9(15-7)13-4-1-2-6(5(12)3-4)20(17,18)19;/h1-3H,12H2,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1 |
InChI Key |
HULKAUGXHGFZSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.